molecular formula C25H22N4O3 B11025424 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11025424
M. Wt: 426.5 g/mol
InChI Key: PACYPQUTGBMEIU-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and agrochemistry .

Preparation Methods

The synthesis of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the reaction of intermediates with specific reagents under controlled conditions. One common method involves dissolving an intermediate in dichloromethane and cooling the solution to -5°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential antifungal and antibacterial properties . Additionally, it has applications in the agrochemical industry as a potential fungicide .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit the growth of certain fungi and bacteria by interfering with their cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide include other benzimidazole derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example, compounds like thiabendazole and other benzimidazole-based fungicides are used in agriculture . The uniqueness of this compound lies in its specific substituents, which may enhance its biological activity and specificity .

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-15-22(24(31)27-17-9-13-19(32-2)14-10-17)23(16-7-11-18(30)12-8-16)29-21-6-4-3-5-20(21)28-25(29)26-15/h3-14,23,30H,1-2H3,(H,26,28)(H,27,31)

InChI Key

PACYPQUTGBMEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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